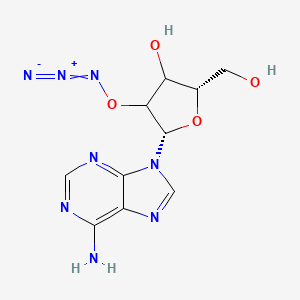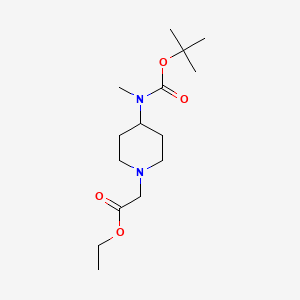![molecular formula C17H19N3O2 B11831765 2'-(Cyclohexylamino)-[2,4'-bipyridine]-5-carboxylic acid](/img/structure/B11831765.png)
2'-(Cyclohexylamino)-[2,4'-bipyridine]-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-(Cyclohexylamino)-[2,4’-bipyridine]-5-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a bipyridine core, which is a common motif in coordination chemistry, and a cyclohexylamino group, which imparts specific steric and electronic characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Cyclohexylamino)-[2,4’-bipyridine]-5-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the bipyridine core, followed by the introduction of the cyclohexylamino group and the carboxylic acid functionality. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2’-(Cyclohexylamino)-[2,4’-bipyridine]-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the bipyridine core.
Reduction: This can affect the carboxylic acid group, potentially converting it to an alcohol.
Substitution: The cyclohexylamino group can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine derivatives with altered electronic properties, while reduction can produce alcohols or other reduced forms of the compound.
Applications De Recherche Scientifique
2’-(Cyclohexylamino)-[2,4’-bipyridine]-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mécanisme D'action
The mechanism by which 2’-(Cyclohexylamino)-[2,4’-bipyridine]-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The bipyridine core can coordinate with metal ions, influencing various biochemical pathways. The cyclohexylamino group can interact with biological molecules, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Cyclohexylamino)ethanesulfonic acid: Another compound with a cyclohexylamino group, used as a buffer in biological research.
2,2’-Bipyridine: A simpler bipyridine compound, widely used in coordination chemistry.
Uniqueness
2’-(Cyclohexylamino)-[2,4’-bipyridine]-5-carboxylic acid is unique due to the combination of its bipyridine core and cyclohexylamino group, which imparts specific steric and electronic properties. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity.
Propriétés
Formule moléculaire |
C17H19N3O2 |
|---|---|
Poids moléculaire |
297.35 g/mol |
Nom IUPAC |
6-[2-(cyclohexylamino)pyridin-4-yl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C17H19N3O2/c21-17(22)13-6-7-15(19-11-13)12-8-9-18-16(10-12)20-14-4-2-1-3-5-14/h6-11,14H,1-5H2,(H,18,20)(H,21,22) |
Clé InChI |
DZLYPNVGHMBQIB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC2=NC=CC(=C2)C3=NC=C(C=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11831689.png)



![1-Cyclohexene-1-carboxylic acid, 4-(acetylamino)-3-(1-ethylpropoxy)-5-[[(phenylmethoxy)carbonyl]amino]-, ethyl ester, (3R,4R,5S)-](/img/structure/B11831717.png)




![9-Ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B11831754.png)

![4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoic acid](/img/structure/B11831762.png)

![4'-(Methoxy(methyl)carbamoyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B11831768.png)
